molecular formula C21H16N2O4 B609642 NQTrp CAS No. 185351-19-3

NQTrp

Cat. No. B609642
M. Wt: 360.36
InChI Key: DZZUYZXINNHEGM-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthoquinone Tryptophan (NQTrp) is a small molecule scaffold that can modulate neuronal and non-neuronal amyloid aggregation both in vitro and in vivo . It reduces the net amyloid load by inhibiting the process of amyloid formation and disassembling the pre-formed fibrils .


Molecular Structure Analysis

NQTrp is composed of cyclic diones, six-membered rings with two carbonyls conjugated to double bonds of the cyclic structure . The molecular weight of NQTrp is 360.36 and its molecular formula is C21H16N2O4 .


Chemical Reactions Analysis

NQTrp has been found to interact with the central diphenylalanine recognition motif, as evidenced by NMR spectroscopy and in silico analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of NQTrp include a molecular weight of 360.36 and a molecular formula of C21H16N2O4 . Unfortunately, specific physical properties such as solubility, melting point, and boiling point were not found in the search results.

Scientific Research Applications

1. Mitigating Aggregation of Amyloidogenic Proteins and Peptides

  • Summary of Application: NQTrp hybrids are small molecule scaffolds that can modulate neuronal and non-neuronal amyloid aggregation both in vitro and in vivo . They reduce the net amyloid load by inhibiting the process of amyloid formation and disassembling the pre-formed fibrils, both in a dose-dependent manner .
  • Methods of Application: NQTrp effectively forms hydrogen bonding and hydrophobic interactions, such as π-π stacking, with the vital residues responsible for the initial nucleation of protein/peptide aggregation .
  • Results or Outcomes: This approach has shown effectiveness in developing novel small molecule modulators of amyloid aggregation .

2. Alzheimer’s Disease Treatment

  • Summary of Application: NQTrp has been used as an inhibitor of the Alzheimer’s disease-associated β-amyloid .
  • Methods of Application: The compound interferes with the aromatic core of amyloidogenic peptides, which is a promising approach for inhibiting various pathogenic species associated with amyloidogenic diseases .
  • Results or Outcomes: NQTrp has been shown to completely inhibit Aβ oligomerization and fibrillization, as well as the cytotoxic effect of Aβ oligomers towards cultured neuronal cell lines . It has also been shown to prolong the lifespan and improve the locomotion of transgenic Alzheimer’s disease Drosophila models .

3. Inhibition of PAP f39 Aggregation

  • Summary of Application: NQTrp has been shown to significantly inhibit PAP f39 aggregation in vitro .
  • Methods of Application: The inhibition was observed in a dose-dependent manner as observed from the ThT assay, ANS assay, and transmission electron microscopy imaging .
  • Results or Outcomes: The study demonstrated the potential of NQTrp as an effective inhibitor of PAP f39 aggregation .

4. Inhibiting Aggregation of Calcitonin

  • Summary of Application: NQTrp has been found to be more efficient than Cl-NQTrp in inhibiting the aggregation of Calcitonin .
  • Methods of Application: The inhibition was observed in a dose-dependent manner .
  • Results or Outcomes: At a lower molar ratio of 2:1 (Calcitonin: NQTrp/Cl-NQTrp), NQTrp inhibited 94%, whereas Cl-NQTrp inhibited 30% amyloid formation .

5. Modulating Neuronal and Non-neuronal Amyloid Aggregation

  • Summary of Application: NQTrp hybrids are small molecule scaffolds that can generically modulate neuronal and non-neuronal amyloid aggregation both in vitro and in vivo .
  • Methods of Application: NQTrp effectively forms hydrogen bonding and hydrophobic interactions, such as π-π stacking, with the vital residues responsible for the initial nucleation of protein/peptide aggregation .
  • Results or Outcomes: This approach has shown effectiveness in developing novel small molecule modulators of amyloid aggregation .

6. Treatment of Various Protein Misfolding Diseases

  • Summary of Application: Various quinones including benzoquinones (BQ), naphthoquinones (NQ), anthraquinones (AQ), and phenanthraquinones (PQ) exhibit notable anti-amyloidogenic properties toward the causative proteins/peptides involved in various protein misfolding diseases via specific mechanisms .
  • Methods of Application: The compound NQTrp can serve as a lead for developing a new class of disease modifying drugs for Alzheimer’s disease .
  • Results or Outcomes: Several types of quinones have been identified as potential therapeutic molecules toward amyloid-associated diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD) and Type-2 Diabetes mellitus (T2DM) .

7. Inhibiting Aggregation of Various Amyloidogenic Proteins

  • Summary of Application: NQTrp has been found to be more efficient than Cl-NQTrp in inhibiting the aggregation of various amyloidogenic proteins .
  • Methods of Application: The inhibition was observed in a dose-dependent manner .
  • Results or Outcomes: At a lower molar ratio of 2:1 (Amyloidogenic Protein: NQTrp/Cl-NQTrp), NQTrp inhibited 94%, whereas Cl-NQTrp inhibited 30% amyloid formation .

8. Alleviating Tauopathy Symptoms in a Model Organism

  • Summary of Application: Cl-NQTrp, a modified version of NQTrp, has been shown to alleviate tauopathy symptoms in a transgenic Drosophila model through the inhibition of tau aggregation-engendered toxicity .
  • Methods of Application: Cl-NQTrp inhibits the in vitro assembly of PHF6, the aggregation-prone fragment of tau .
  • Results or Outcomes: These results suggest that Cl-NQTrp could be a unique potential therapeutic for Alzheimer’s disease since it targets aggregation of both Aβ and tau .

9. Treatment of Various Protein Misfolding Diseases

  • Summary of Application: Various quinones including benzoquinones (BQ), naphthoquinones (NQ), anthraquinones (AQ), and phenanthraquinones (PQ) exhibit notable anti-amyloidogenic properties toward the causative proteins/peptides involved in various protein misfolding diseases via specific mechanisms .
  • Methods of Application: The compound NQTrp can serve as a lead for developing a new class of disease modifying drugs for Alzheimer’s disease .
  • Results or Outcomes: Several types of quinones have been identified as potential therapeutic molecules toward amyloid-associated diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD) and Type-2 Diabetes mellitus (T2DM) .

Safety And Hazards

NQTrp is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(2S)-2-[(1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c24-19-10-17(20(25)15-7-2-1-6-14(15)19)23-18(21(26)27)9-12-11-22-16-8-4-3-5-13(12)16/h1-8,10-11,18,22-23H,9H2,(H,26,27)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZUYZXINNHEGM-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717912
Record name N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nqtrp

CAS RN

185351-19-3
Record name N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 185351-19-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
152
Citations
B Tarus, PH Nguyen, O Berthoumieu, P Faller… - European Journal of …, 2015 - Elsevier
… –24 is increased by a factor of two upon NQTrp binding. These two factors, which impact the … in the presence of NQTrp. Backbone and side-chain interactions of Aβ with NQTrp may also …
Number of citations: 38 www.sciencedirect.com
M Frenkel-Pinter, S Tal, R Scherzer-Attali… - Neurodegenerative …, 2017 - karger.com
… molecule, termed NQTrp, is able to … , NQTrp is difficult to synthesize and is not very stable. Therefore, we were prompted to test whether a modified version of NQTrp, namely Cl-NQTrp [N…
Number of citations: 28 karger.com
H Zahraee, SS Arab, Z Khoshbin… - Journal of Biomolecular …, 2022 - Taylor & Francis
… 2-yl-L-tryptophan (NQTrp) are two small molecules that inhibit the … mechanisms of the EGCG and NQTrp ligands on the Aβ1-42 … While the hydroxyl-free structure of the NQTrp ligand …
Number of citations: 1 www.tandfonline.com
T Zhang, W Xu, Y Mu… - Acs Chemical …, 2014 - ACS Publications
… The center of mass of NQTrp is shown as green spheres, and we show NQTrp if it forms a <4 Å contact with any heavy atom of Aβ. Residues colored yellow assist in the reading. Panels …
Number of citations: 76 pubs.acs.org
GKK Viswanathan, S Mohapatra, A Paul, E Arad… - Molecules, 2018 - mdpi.com
… reduced by NQTrp treatment in a dose-dependent manner (Figure 1c). Since there was a prolonged lag phase in the NQTrp treated samples, we hypothesized that NQTrp might have …
Number of citations: 13 www.mdpi.com
VG KrishnaKumar, A Paul, E Gazit, D Segal - Scientific Reports, 2018 - nature.com
… both of which show that NQTrp and Cl-NQTrp efficiently disassembled pre-… NQTrp and Cl-NQTrp at various molar ratios (Fig. 4a). We found that the IC 50 values of NQTrp and Cl-NQTrp …
Number of citations: 48 www.nature.com
GKK Viswanathan, A Paul, E Gazit… - Frontiers in cell and …, 2019 - frontiersin.org
… NQTrp and Cl-NQTrp with PHF6 oligomer or fibril was elucidated by MD simulation. We found that NQTrp and Cl-NQTrp … Mechanistically, NQTrp and Cl-NQTrp predominantly interacted …
Number of citations: 22 www.frontiersin.org
R Scherzer-Attali, M Convertino, R Pellarin… - The Journal of …, 2013 - ACS Publications
… NQTrp inhibitory activity, we conducted structure–activity analysis. Four derivatives of NQTrp … In silico results showed that the NQTrp groups involved in hydrogen bonds are the anilinic …
Number of citations: 18 pubs.acs.org
Y Chebaro, P Jiang, T Zang, Y Mu… - The Journal of …, 2012 - ACS Publications
… Nqtrp–Aβ17–42 conformations describe at atomic level some possible modes of action for Nqtrp… P1 and P8 A-Nqtrp models; contact maps between atoms of the Nqtrp and those of the …
Number of citations: 106 pubs.acs.org
M Abu-Hussien, GKK Viswanathan, E Haj… - International journal of …, 2020 - Elsevier
… Next, to assess the effect of NQTrp or Cl-NQTrp on the cytotoxicity induced by GDC6 … absence or presence of NQTrp or Cl-NQTrp at 5:1 and 1:1 (GDC6: NQTrp/Cl-NQTrp) molar ratios …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.